3-Methyl-5-nitro-2-(thiophen-2-YL)-3H-naphtho[1,2-D]imidazole
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Overview
Description
3-Methyl-5-nitro-2-(thiophen-2-YL)-3H-naphtho[1,2-D]imidazole is a heterocyclic compound that features a naphthoimidazole core with a thiophene ring and nitro group substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-5-nitro-2-(thiophen-2-YL)-3H-naphtho[1,2-D]imidazole typically involves multi-step reactions starting from readily available starting materials. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, a copper-catalyzed multicomponent reaction can be employed to synthesize trisubstituted imidazoles . The reaction conditions often include the use of benzoin or benzil with different aldehydes in the presence of ammonium acetate as the nitrogen source .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-5-nitro-2-(thiophen-2-YL)-3H-naphtho[1,2-D]imidazole can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions on the thiophene ring could introduce various functional groups.
Scientific Research Applications
3-Methyl-5-nitro-2-(thiophen-2-YL)-3H-naphtho[1,2-D]imidazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 3-Methyl-5-nitro-2-(thiophen-2-YL)-3H-naphtho[1,2-D]imidazole involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The thiophene ring and imidazole core can bind to various enzymes and receptors, modulating their activity and leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Thiophene derivatives: Compounds like 2,5-dimethylthiophene and thiophene-2-carboxylic acid share structural similarities with the thiophene ring.
Imidazole derivatives: Compounds such as 1,2,4-trisubstituted imidazoles and benzimidazoles have similar core structures.
Uniqueness
3-Methyl-5-nitro-2-(thiophen-2-YL)-3H-naphtho[1,2-D]imidazole is unique due to the combination of its naphthoimidazole core with a thiophene ring and nitro group. This unique structure imparts specific electronic and steric properties that influence its reactivity and biological activity, making it a valuable compound for various applications.
Properties
CAS No. |
389057-09-4 |
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Molecular Formula |
C16H11N3O2S |
Molecular Weight |
309.3 g/mol |
IUPAC Name |
3-methyl-5-nitro-2-thiophen-2-ylbenzo[e]benzimidazole |
InChI |
InChI=1S/C16H11N3O2S/c1-18-13-9-12(19(20)21)10-5-2-3-6-11(10)15(13)17-16(18)14-7-4-8-22-14/h2-9H,1H3 |
InChI Key |
ALDHMXYVCAIGQU-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C3=CC=CC=C3C(=C2)[N+](=O)[O-])N=C1C4=CC=CS4 |
Origin of Product |
United States |
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